(2-(Furan-3-yl)pyridin-3-yl)methanamine
Overview
Description
(2-(Furan-3-yl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of aralkylamines These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Furan-3-yl)pyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and yields polysubstituted furans.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-(Furan-3-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: The presence of both furan and pyridine rings allows for electrophilic and nucleophilic substitution reactions, which can be utilized to introduce different functional groups.
Common Reagents and Conditions
Substitution: Various electrophiles and nucleophiles can be used under mild conditions to achieve substitution reactions on the furan and pyridine rings.
Major Products
The major products formed from these reactions include substituted furans and pyridines, as well as oxidized derivatives such as aldehydes and ketones.
Scientific Research Applications
(2-(Furan-3-yl)pyridin-3-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(Furan-3-yl)pyridin-3-yl)methanamine involves its interaction with molecular targets through its furan and pyridine rings. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Properties
IUPAC Name |
[2-(furan-3-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJDEWUIWDFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=COC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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